1H-Benzimidazole-5-sulfonamide, 1-ethyl-N,N-dimethyl-2-(3-pyridinyl)-
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Overview
Description
1-Ethyl-N,N-dimethyl-2-(pyridin-3-yl)-1H-benzo[d]imidazole-5-sulfonamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of 1-Ethyl-N,N-dimethyl-2-(pyridin-3-yl)-1H-benzo[d]imidazole-5-sulfonamide involves multiple steps, each requiring specific reaction conditions
Benzimidazole Core Formation: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Sulfonamide Introduction: The sulfonamide group is introduced by reacting the benzimidazole derivative with sulfonyl chlorides in the presence of a base such as triethylamine.
Pyridinyl Substitution:
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
1-Ethyl-N,N-dimethyl-2-(pyridin-3-yl)-1H-benzo[d]imidazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Ethyl-N,N-dimethyl-2-(pyridin-3-yl)-1H-benzo[d]imidazole-5-sulfonamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: This compound may exhibit biological activity, making it a candidate for studies in pharmacology and biochemistry.
Industry: It can be used in the development of new materials, such as polymers or catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-N,N-dimethyl-2-(pyridin-3-yl)-1H-benzo[d]imidazole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the pyridinyl and benzimidazole rings may interact with enzymes or receptors through π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
1-Ethyl-N,N-dimethyl-2-(pyridin-3-yl)-1H-benzo[d]imidazole-5-sulfonamide can be compared with other similar compounds, such as:
N-(Pyridin-2-yl)amides: These compounds share the pyridinyl group but differ in the core structure, leading to different chemical and biological properties.
3-Bromoimidazo[1,2-a]pyridines: These compounds have a similar imidazole-pyridine structure but include a bromine substituent, which can significantly alter their reactivity and applications.
The uniqueness of 1-Ethyl-N,N-dimethyl-2-(pyridin-3-yl)-1H-benzo[d]imidazole-5-sulfonamide lies in its combination of functional groups, which provides a versatile platform for various chemical modifications and applications.
Properties
CAS No. |
852955-74-9 |
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Molecular Formula |
C16H18N4O2S |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
1-ethyl-N,N-dimethyl-2-pyridin-3-ylbenzimidazole-5-sulfonamide |
InChI |
InChI=1S/C16H18N4O2S/c1-4-20-15-8-7-13(23(21,22)19(2)3)10-14(15)18-16(20)12-6-5-9-17-11-12/h5-11H,4H2,1-3H3 |
InChI Key |
JCYPCAGOSZOZKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)N(C)C)N=C1C3=CN=CC=C3 |
Origin of Product |
United States |
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